molecular formula C11H14N4O2 B1669413 Cyclo(his-pro) CAS No. 53109-32-3

Cyclo(his-pro)

Cat. No. B1669413
CAS RN: 53109-32-3
M. Wt: 234.25 g/mol
InChI Key: NAKUGCPAQTUSBE-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(his-pro), also known as cyclo(histidyl-proline), is a cyclic dipeptide formed from the amino acids histidine and proline. This compound is derived from the thyrotropin-releasing hormone (TRH) and is known for its stability and biological activity. Cyclo(his-pro) is found in various protein-rich foods and dietary supplements and has been studied for its potential therapeutic applications, particularly in the management of liver diseases and neurodegenerative disorders .

Future Directions

Cyclo(His-Pro) has striking potential for therapeutic application by both parenteral and oral administration routes and may represent an important new tool in counteracting neuroinflammation-based degenerative pathologies . It has been studied for its neuroprotective, anti-inflammatory, antiobesity, and immunomodulatory properties .

Biochemical Analysis

Biochemical Properties

Cyclo(His-Pro) interacts with various enzymes, proteins, and other biomolecules. It is a key substrate of organic cation transporters, which are strongly linked to neuroprotection . The compound can open, yielding two symmetric dipeptides (His-Pro, Pro-His), the formation of which might be particularly relevant due to the gastric acidic environment . The antioxidant and protective properties of Cyclo(His-Pro) have been reported, with the detoxifying activity towards α,β unsaturated carbonyls being particularly noteworthy .

Cellular Effects

Cyclo(His-Pro) has significant effects on various types of cells and cellular processes. It has been shown to limit overall lipid accumulation, lower systemic inflammation, and prevent hyperglycaemia . In addition, it has been found to reduce steatosis and protect against the development of inflammation and fibrosis . Furthermore, Cyclo(His-Pro) has been shown to exert protective effects against stress stimuli in rat pheochromocytoma PC12 cells .

Molecular Mechanism

Cyclo(His-Pro) exerts its effects at the molecular level through various mechanisms. It can affect diverse inflammatory and stress responses by modifying the Nrf2-NF-κB signaling axis . The extracellular signal-regulated kinase (ERK) pathway has been identified as an early mediator of the cellular response to Cyclo(His-Pro) .

Temporal Effects in Laboratory Settings

The effects of Cyclo(His-Pro) change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been shown to have potent hypoglycemic and anti-hyperlipidemic effects .

Dosage Effects in Animal Models

In animal models, the effects of Cyclo(His-Pro) vary with different dosages. For instance, in mouse models of liver disease, treatment with Cyclo(His-Pro) limited overall lipid accumulation, lowered systemic inflammation, and prevented hyperglycaemia .

Metabolic Pathways

Cyclo(His-Pro) is involved in various metabolic pathways. It is derived from the precursor to thyrotropin-releasing hormone (TRH, pGlu-His-Pro). The TRH precursor, called TRH-Gly (pGlu-His-Pro-Gly), is first cleaved by pyroglutamate aminopeptidase, producing His-Pro-Gly, which is then non-enzymatically cyclized to Cyclo(His-Pro) .

Transport and Distribution

Cyclo(His-Pro) is transported and distributed within cells and tissues. It is a key substrate of organic cation transporters, which are strongly linked to neuroprotection . The cyclic dipeptide can also cross the brain-blood-barrier .

Subcellular Localization

It is known to be ubiquitous in the central nervous system , suggesting that it may be localized to various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(his-pro) can be synthesized using high pressure and temperature-assisted cyclization of dipeptide methyl ester hydrochloride in water. The optimal conditions for this synthesis include a reaction pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method yields cyclo(his-pro) with a high efficiency of 91.35% and avoids racemization .

Industrial Production Methods: In industrial settings, cyclo(his-pro) can be produced using similar high pressure and temperature-assisted methods. The process involves the use of ultra performance liquid chromatography (UPLC) and electro spray ionization mass spectrometry (ESI-MS) for quantification and identification of the product .

Comparison with Similar Compounds

Cyclo(his-pro) is unique among cyclic dipeptides due to its stability and wide range of biological activities. Similar compounds include:

    Cyclo(gly-pro): Another cyclic dipeptide with antioxidant properties, but less stable than cyclo(his-pro).

    Cyclo(ser-pro): Known for its antimicrobial activity, but not as widely studied as cyclo(his-pro).

    Cyclo(tyr-pro): Exhibits neuroprotective effects, similar to cyclo(his-pro), but with different molecular targets.

Cyclo(his-pro) stands out due to its ability to modulate multiple biological pathways and its potential therapeutic applications in both liver and neurodegenerative diseases .

properties

IUPAC Name

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUGCPAQTUSBE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962567
Record name Cyclo(L-histidyl-L-proline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53109-32-3
Record name Histidylproline diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53109-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(his-pro)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(his-pro)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclo(L-histidyl-L-proline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLO(HIS-PRO)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclo(his-pro)
Reactant of Route 2
Cyclo(his-pro)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyclo(his-pro)
Reactant of Route 4
Cyclo(his-pro)
Reactant of Route 5
Cyclo(his-pro)
Reactant of Route 6
Cyclo(his-pro)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.